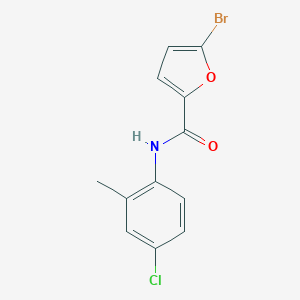
ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of chromene derivatives and has been studied for its various biological activities and mechanisms of action.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1 involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It also induces apoptosis in cancer cells and inhibits the growth of microbial pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1 in lab experiments include its synthetic availability, low toxicity, and potential therapeutic applications. However, its limitations include its limited solubility in water and its potential to interact with other ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates in the experimental setup.
Orientations Futures
There are several future directions for the study of ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1. These include further investigation of its potential therapeutic applications, optimization of its synthesis method, and exploration of its interactions with other ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates. In addition, the development of new analogs of ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1 may lead to the discovery of more potent and selective ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1 involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with 4-hydroxycoumarin in the presence of sodium ethoxide to yield ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H19Br2NO5 |
|---|---|
Poids moléculaire |
501.2 g/mol |
Nom IUPAC |
ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C19H19Br2NO5/c1-3-26-19(24)16-14(10-7-9(20)8-11(21)17(10)25-2)15-12(23)5-4-6-13(15)27-18(16)22/h7-8,14H,3-6,22H2,1-2H3 |
Clé InChI |
GMUVAXVUACJLJN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC(=C3OC)Br)Br)C(=O)CCC2)N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C(C1C3=C(C(=CC(=C3)Br)Br)OC)C(=O)CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dichlorophenyl)-2-[4-ethyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296632.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296637.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296638.png)

![5-[(2-Bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B296642.png)


![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)




